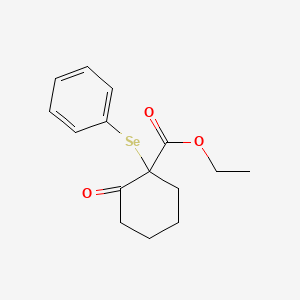
N,N,N',N'-Tetramethylphosphoramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetramethylphosphoramide is a chemical compound belonging to the class of phosphoramides. It is primarily used as a solvent in various chemical reactions and processes . This compound is known for its high thermal stability and ability to dissolve a wide range of substances, making it valuable in both industrial and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetramethylphosphoramide can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus oxychloride with dimethylamine under controlled conditions . The reaction typically requires an organic base, such as N-ethyl-N,N-diisopropylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetramethylphosphoramide often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetramethylphosphoramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Common Reagents and Conditions
Common reagents used in reactions with N,N,N’,N’-Tetramethylphosphoramide include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving N,N,N’,N’-Tetramethylphosphoramide depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines .
Applications De Recherche Scientifique
N,N,N’,N’-Tetramethylphosphoramide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetramethylphosphoramide involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and interaction of reactants in chemical reactions. In biological systems, it can interact with enzymes and proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethylphosphoramidite: This compound is similar in structure and function to N,N,N’,N’-Tetramethylphosphoramide but has different substituents, leading to variations in reactivity and applications.
Hexamethylphosphoramide: Another related compound, known for its use as a solvent and reagent in organic synthesis.
Uniqueness
N,N,N’,N’-Tetramethylphosphoramide is unique due to its high thermal stability and broad solvent capabilities. Its ability to dissolve a wide range of substances and facilitate various chemical reactions makes it particularly valuable in both research and industrial applications .
Propriétés
Numéro CAS |
3732-86-3 |
|---|---|
Formule moléculaire |
C4H14N3OP |
Poids moléculaire |
151.15 g/mol |
Nom IUPAC |
N-[amino(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C4H14N3OP/c1-6(2)9(5,8)7(3)4/h1-4H3,(H2,5,8) |
Clé InChI |
HTFUZOUJKZBUAL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)

![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)
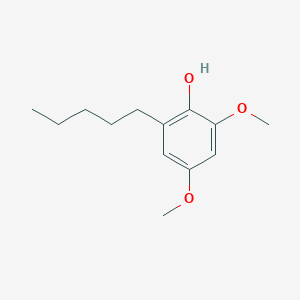
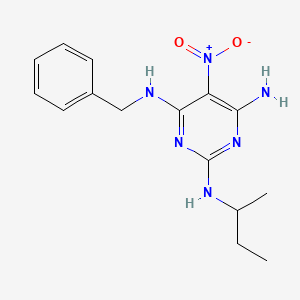
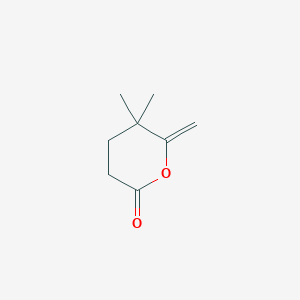
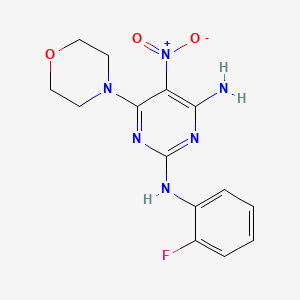
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)
